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Compound of Interest

Compound Name: 1-(2-Aminophenyl)propan-1-one

Cat. No.: B073937

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of
starting materials is paramount to the successful construction of complex molecular
architectures. 1-(2-Aminophenyl)propan-1-one (also known as o-aminopropiophenone)
emerges as a particularly valuable building block due to the unique ortho-positioning of its two
key functional groups: an aromatic amine and a propionyl ketone.[1][2] This arrangement
facilitates a profile of reactivity dominated by intramolecular interactions, making it a powerful
precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in
pharmacologically active molecules.[1]

This guide provides an in-depth analysis of the reactivity of 1-(2-aminophenyl)propan-1-one,
moving beyond a simple catalog of reactions to explain the underlying chemical principles that
govern its transformations. We will explore the distinct reactivity of each functional group and,
more importantly, the synergistic reactions that leverage their proximity to construct complex
ring systems. This document is intended for researchers, scientists, and drug development
professionals seeking to harness the synthetic potential of this versatile intermediate.

Physicochemical & Spectroscopic Profile

A molecule's physical and spectroscopic properties are foundational to its handling,
characterization, and reactivity. The key data for 1-(2-aminophenyl)propan-1-one are
summarized below.
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Property Value Source
CAS Number 1196-28-7 [1103114]
Molecular Formula CoH11NO [1103114]
Molecular Weight 149.19 g/mol [11[3114]
IUPAC Name 1-(2-aminophenyl)propan-1- ]
one
Boiling Point 266.9°C at 760 mmHg [3]
Flash Point 115.2°C [3]
Density 1.067 g/cm3 [3]

Spectroscopic Characterization: Structural confirmation relies heavily on spectroscopic
methods. In the *H NMR spectrum, the aromatic protons typically appear in the downfield
region (approx. 6.5-8.0 ppm).[1] The distinct signals for the ethyl group protons (a quartet and a
triplet) and the exchangeable amine protons provide unambiguous structural verification. 3C
NMR spectroscopy further confirms the carbon skeleton, with characteristic shifts for the
carbonyl carbon and the aromatic carbons. Two-dimensional NMR techniques like COSY and
HSQC can be employed to definitively assign proton and carbon signals.[1]

Synthesis of the Core Scaffold

The efficient synthesis of 1-(2-aminophenyl)propan-1-one is a critical first step for its
utilization. Several reliable methods have been established, primarily focused on forming the C-
C bond of the ketone or revealing the amine functionality.
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Synthesis Pathways
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Figure 1: Key synthetic routes to 1-(2-aminophenyl)propan-1-one.

o Grignard Reagent Pathway: A highly efficient route involves the reaction of 2-
aminobenzonitrile with an ethyl Grignard reagent, such as ethylmagnesium bromide. The
reaction is followed by acidic hydrolysis to yield the final product.[1] This method is valued for
its directness in constructing the propionyl side chain.

e Reduction of a Nitro Precursor: The synthesis can also be achieved by reducing the nitro
group of 1-(2-nitrophenyl)propan-1-one.[1] This is a common strategy in multi-step syntheses
where the nitro group serves as a directing group or a masked amine. Standard reduction
conditions, such as tin in hydrochloric acid or catalytic hydrogenation (H2/Pd-C), are typically
employed.[5]

» Friedel-Crafts Acylation: Direct Friedel-Crafts acylation of aniline is often problematic due to
the Lewis acid catalyst coordinating with the basic amino group, deactivating the ring. A more
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controlled approach involves using a protected aniline (e.g., an anilide), performing the

acylation, and subsequently removing the protecting group to reveal the amine.

The Core Reactivity Profile: A Tale of Two Functional

Groups

The reactivity of 1-(2-aminophenyl)propan-1-one is dictated by the interplay between its

nucleophilic amino group and its electrophilic carbonyl carbon. While each group can react

independently, its true synthetic power lies in reactions that involve both.
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Figure 2: Independent reactivity pathways of the carbonyl and amino groups.

Reactions Involving the Carbonyl Group

The propionyl group's carbonyl carbon is an electrophilic center, susceptible to attack by

nucleophiles.

» Reductive Transformations: The ketone can be readily reduced to the corresponding
secondary alcohol, 1-(2-aminophenyl)propan-1-ol.[1] This is typically achieved with mild
reducing agents like sodium borohydride (NaBHa4) to avoid affecting other parts of the
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molecule. More powerful reagents like lithium aluminum hydride (LiAlH4) or catalytic
hydrogenation can also be used.[1]

o Condensation Reactions: The carbonyl group undergoes condensation with primary amines
to form imines (Schiff bases).[1] This reaction is often the initial step in intramolecular
cyclization pathways, such as the Friedlander synthesis.[6]

Reactions Involving the Amino Group

The amino group is a nucleophilic center, though its reactivity is somewhat attenuated by the
electron-withdrawing effect of the ortho-acyl group.[2]

o N-Alkylation and N-Acylation: The amino group can be alkylated or acylated. However, the
proximity of the bulky propionyl group can introduce steric hindrance, potentially leading to
slower reaction rates compared to an unhindered aniline.[2]

» Nucleophilic Role in Cyclization: The most significant role of the amino group is as an
intramolecular nucleophile. Its proximity to the carbonyl group (and intermediates formed
from it) is the key to forming heterocyclic rings.

Synergistic Reactivity: The Gateway to Heterocycles

The most powerful application of 1-(2-aminophenyl)propan-1-one is in intramolecular
cyclization reactions, where both the amino and carbonyl groups participate to form fused ring
systems. The Friedlander annulation is the quintessential example of this synergy.

The Friedlander Annulation: A Cornerstone of Quinoline
Synthesis

The Friedlander synthesis is a condensation reaction between an o-aminoaryl aldehyde or
ketone and a compound containing a reactive a-methylene group (a carbon adjacent to a
carbonyl) to produce a quinoline.[2][6] 1-(2-Aminophenyl)propan-1-one contains both the
amino and ketone functionalities, but it typically reacts with a second carbonyl-containing
molecule. The reaction can be catalyzed by either acid or base.[6][7]
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Figure 3: Simplified workflow of the Friedlander quinoline synthesis.
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Mechanism Causality: Two primary mechanisms are proposed.[6]

» Aldol-First Pathway: The reaction begins with a base- or acid-catalyzed aldol condensation
between the a-methylene compound and the ketone of 1-(2-aminophenyl)propan-1-one.
The resulting aldol adduct dehydrates to form an a,-unsaturated carbonyl intermediate. The
intramolecular reaction then occurs, where the ortho-amino group attacks the carbonyl
carbon, followed by cyclization and a final dehydration step to form the aromatic quinoline

ring.[6][7]

o Schiff Base-First Pathway: Alternatively, the amino group can first condense with the second
carbonyl compound to form a Schiff base (imine). This is followed by an intramolecular aldol-
type reaction and subsequent dehydration to yield the quinoline product.[6]

The choice of catalyst and reaction conditions can influence which pathway predominates and
can be crucial for controlling regioselectivity when using unsymmetrical ketones.[7]

Experimental Protocol: Representative Friedlander
Synthesis

This protocol is a representative example based on the condensation of an o-aminoaryl ketone
with a methylene-containing compound. It should be adapted and optimized for specific
substrates.

Objective: To synthesize a substituted quinoline derivative via Friedlander annulation.

Materials:

1-(2-Aminophenyl)propan-1-one (1.0 eq)

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq)

Catalyst (e.g., p-Toluenesulfonic acid or Piperidine) (0.1 eq)

Solvent (e.g., Toluene or Ethanol)

Reaction vessel with reflux condenser and magnetic stirrer
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e Heating mantle

Procedure:

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and
reflux condenser, add 1-(2-aminophenyl)propan-1-one (1.0 eq) and the chosen solvent.

o Reagent Addition: Begin stirring the solution and add the 1,3-dicarbonyl compound (1.1 eq)
followed by the catalyst (0.1 eq).

o Reaction: Heat the mixture to reflux. The optimal temperature and reaction time will depend
on the specific substrates and catalyst used. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

o Work-up: Once the reaction is complete (as indicated by the consumption of the starting
material), cool the mixture to room temperature.

 [solation: Remove the solvent under reduced pressure. The resulting crude product can be
purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column
chromatography on silica gel.

o Characterization: Confirm the structure of the purified quinoline product using spectroscopic
methods (*H NMR, 3C NMR, MS).

Self-Validation: The success of the protocol is validated by the complete consumption of the
starting materials (monitored by TLC) and the isolation of the desired product with a clean
spectroscopic profile matching the expected quinoline structure.

Applications in Drug Discovery

The synthetic utility of 1-(2-aminophenyl)propan-1-one directly translates to its importance in
drug discovery. The quinoline core, readily accessible through the Friedlander synthesis, is a
privileged scaffold found in a wide array of therapeutic agents, including antimalarials,
antibacterials, and kinase inhibitors. The ability to easily generate substituted quinolines from
this building block allows for the rapid creation of compound libraries for high-throughput
screening.[8] Its role as a versatile intermediate enables the exploration of novel chemical
space in the search for new therapeutic leads.[1][9][10]
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Safety and Handling

As a research chemical, 1-(2-aminophenyl)propan-1-one requires careful handling.
e Hazards: It is classified as harmful if swallowed and may cause an allergic skin reaction.[4]

o Precautions: Appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat, should be worn at all times.[1] All manipulations should be
performed in a well-ventilated fume hood.

o Storage: The compound should be stored in a tightly sealed container under an inert
atmosphere (e.g., argon or nitrogen), protected from light, and kept at room temperature.[1]

Conclusion

1-(2-Aminophenyl)propan-1-one is more than just a simple aromatic ketone. Its true chemical
value is unlocked by the strategic placement of an amino group ortho to the propionyl side
chain. This unique bifunctional arrangement creates a powerful platform for intramolecular
reactions, most notably the Friedlander annulation, providing a direct and efficient route to
quinolines and other valuable nitrogen-containing heterocycles. For the medicinal chemist and
the process researcher, a thorough understanding of its reactivity profile—from simple
functional group transformations to complex cyclizations—is essential for leveraging its full
potential in the synthesis of novel and impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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